N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with chlorodiphenylphosphine and triethylamine in tetrahydrofuran (THF) to form an intermediate compound . This intermediate is then subjected to further reactions to introduce the sulfonamide and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the acetyl or sulfonamide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring.
Scientific Research Applications
N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: The compound’s unique structure makes it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain inflammatory mediators, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-acetylphenyl)maleic imide
- N-(4-acetylphenyl)quinoline-3-carboxamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
Uniqueness
What sets N-(4-acetylphenyl)-6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-8(19)9-4-6-10(7-5-9)16-24(22,23)11-12(15)17(2)14(21)18(3)13(11)20/h4-7,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIAWYKUPJIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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